molecular formula C14H12F2N2O2 B11775611 Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate

Cat. No.: B11775611
M. Wt: 278.25 g/mol
InChI Key: FJSMSWBNRBPBMX-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological activity and metabolic stability of the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate typically involves the difluoromethylation of pyrimidine derivatives. One common method is the reaction of 4,4-difluoro-3-oxobutanoate with a suitable pyrimidine precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits promising antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a unique structural configuration that enhances its biological activity. The difluoromethyl group is known to increase metabolic stability and improve binding affinity to biological targets, which is crucial for its efficacy in various applications.

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values have been determined through standard methods, demonstrating its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results indicate that the compound may be effective in treating infections caused by these pathogens .

2. Antiviral Activity

Preliminary studies suggest that this compound exhibits antiviral properties, particularly against certain viral strains. The mechanism appears to involve the inhibition of viral replication pathways, although detailed mechanisms are still under investigation. The compound's difluoromethyl group likely plays a role in enhancing its interaction with viral proteins .

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated in vitro and in vivo. In cell-based assays, the compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, it reduced inflammation markers associated with conditions like carrageenan-induced paw edema.

Assay Type Effect Observed
TNF-α Release Inhibition64% inhibition
Paw Edema Reduction41% reduction

These findings suggest that the compound could serve as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Interaction : The difluoromethyl group enhances binding to enzymes involved in inflammatory pathways, potentially modulating their activity.
  • Receptor Modulation : Studies indicate that the compound may influence receptor signaling pathways related to inflammation and infection .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against multidrug-resistant strains of E. coli, providing an alternative treatment option where conventional antibiotics fail.
  • Inflammatory Disease Model : In a murine model of arthritis, treatment with this compound resulted in reduced joint swelling and inflammation scores compared to controls, indicating its potential use in chronic inflammatory conditions .

Properties

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H12F2N2O2/c1-2-20-14(19)10-8-17-13(18-11(10)12(15)16)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3

InChI Key

FJSMSWBNRBPBMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)F)C2=CC=CC=C2

Origin of Product

United States

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